![molecular formula C7H10FNOS B15272071 1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol is a compound that features a fluorine atom, a thiophene ring, and an amino alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol typically involves the reaction of thiophene derivatives with fluorinated alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiophene derivative reacts with a fluorinated alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The fluorine atom and thiophene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 1-Fluoro-3-[(thiophen-2-yl)amino]propan-2-ol
- 1-Fluoro-3-[(thiophen-4-yl)amino]propan-2-ol
- 1-Fluoro-3-[(furan-3-yl)amino]propan-2-ol
Comparison: 1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol is unique due to the position of the thiophene ring, which can influence its reactivity and binding properties. Compared to its analogs with thiophene rings at different positions or with different heterocycles like furan, this compound may exhibit distinct chemical and biological behaviors. Its specific structural arrangement can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10FNOS |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-fluoro-3-(thiophen-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H10FNOS/c8-3-7(10)4-9-6-1-2-11-5-6/h1-2,5,7,9-10H,3-4H2 |
Clé InChI |
HYKRUXORPNVQOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1NCC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


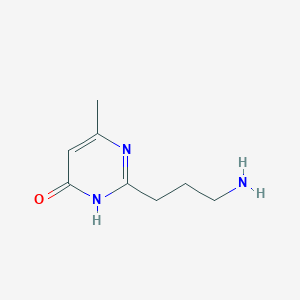
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
amine](/img/structure/B15272002.png)
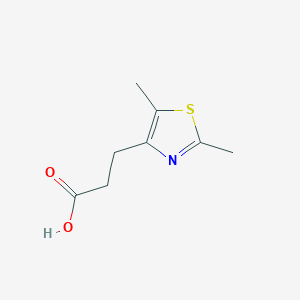
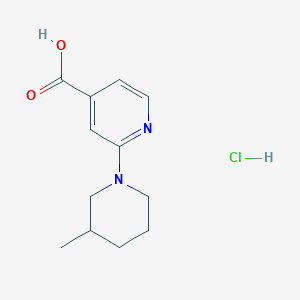
amine](/img/structure/B15272039.png)
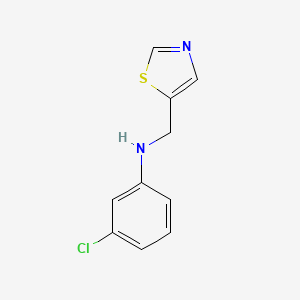
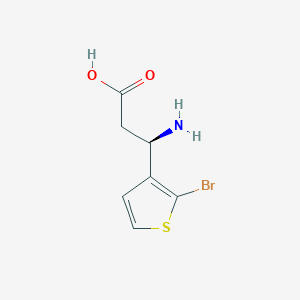
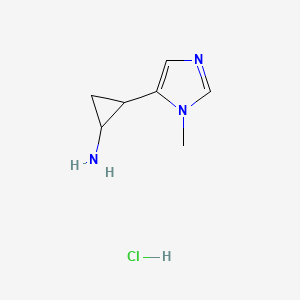
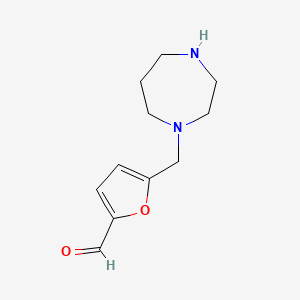
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
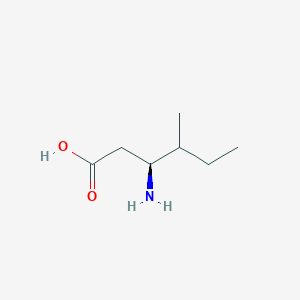
amine](/img/structure/B15272075.png)
